1-[(Tetrahydro-2-furyl)carbonyl]piperidine
Overview
Description
1-[(Tetrahydro-2-furyl)carbonyl]piperidine is an organic compound with the molecular formula C10H17NO2. It is characterized by the presence of a piperidine ring attached to a tetrahydro-2-furyl carbonyl group.
Preparation Methods
The synthesis of 1-[(Tetrahydro-2-furyl)carbonyl]piperidine typically involves the reaction of piperidine with tetrahydro-2-furyl carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(Tetrahydro-2-furyl)carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydro-2-furyl carbonyl group, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(Tetrahydro-2-furyl)carbonyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(Tetrahydro-2-furyl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-[(Tetrahydro-2-furyl)carbonyl]piperidine can be compared with other similar compounds, such as:
1-[(Tetrahydro-2-furyl)carbonyl]morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.
1-[(Tetrahydro-2-furyl)carbonyl]pyrrolidine: Contains a pyrrolidine ring, offering different chemical and biological properties.
1-[(Tetrahydro-2-furyl)carbonyl]azepane: Features an azepane ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the tetrahydro-2-furyl carbonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
oxolan-2-yl(piperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPIEHZKKGIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392677 | |
Record name | (Oxolan-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452351-77-8 | |
Record name | (Oxolan-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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